Cas no 1448069-09-7 (N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide)

N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- 1448069-09-7
- AKOS024532791
- VU0532606-1
- F6125-0444
- N-pyridin-2-yl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- CHEMBL4957190
-
- Inchi: 1S/C14H13N3O2S/c18-13(16-12-5-1-2-6-15-12)10-8-17(9-10)14(19)11-4-3-7-20-11/h1-7,10H,8-9H2,(H,15,16,18)
- InChI Key: PXVCMPLQKMGJSZ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(N1CC(C(NC2C=CC=CN=2)=O)C1)=O
Computed Properties
- Exact Mass: 287.07284784g/mol
- Monoisotopic Mass: 287.07284784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 90.5Ų
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-0444-20mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-30mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-100mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-10mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-1mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-25mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-10μmol |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-15mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-2μmol |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-0444-2mg |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
1448069-09-7 | 2mg |
$59.0 | 2023-09-09 |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Comprehensive Overview of N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS No. 1448069-09-7)
The compound N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS No. 1448069-09-7) is a structurally unique small molecule that has garnered significant attention in pharmaceutical and medicinal chemistry research. Its molecular architecture combines a pyridine ring, a thiophene carbonyl group, and an azetidine carboxamide moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or modulator of protein-protein interactions, which aligns with current trends in targeted therapy development.
In recent years, the demand for novel heterocyclic compounds like N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has surged due to their diverse biological activities. The presence of both pyridine and thiophene rings in its structure contributes to its ability to interact with various biological targets, a feature highly sought after in the design of new anticancer and anti-inflammatory agents. This compound's azetidine core is particularly noteworthy, as this four-membered nitrogen heterocycle is becoming increasingly important in medicinal chemistry for its conformational constraints and metabolic stability.
The synthesis of 1448069-09-7 typically involves multi-step organic reactions, with key steps including the formation of the azetidine-3-carboxamide scaffold and subsequent coupling with thiophene-2-carbonyl and pyridin-2-yl components. Recent publications have highlighted innovative synthetic routes that improve yield and purity, addressing common challenges in the preparation of such complex heterocyclic systems. These advancements are crucial for researchers investigating structure-activity relationships (SAR) of similar compounds.
From a drug discovery perspective, N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide represents an exciting scaffold for further derivatization. Computational studies suggest favorable drug-like properties, including reasonable solubility and permeability, which are essential for oral bioavailability. The compound's molecular weight (293.33 g/mol) and lipophilicity (predicted LogP ~2.1) fall within the desirable range for small molecule therapeutics, making it a valuable starting point for lead optimization programs.
Current research trends show growing interest in the potential of 1448069-09-7 and its analogs to address unmet medical needs. The COVID-19 pandemic has accelerated investigations into novel antiviral compounds, and while this specific molecule hasn't been reported as an antiviral agent, its structural features are compatible with targets in emerging infectious diseases. Additionally, the rise of AI-assisted drug discovery has increased the value of such well-characterized compounds as training data for machine learning models predicting bioactivity.
The pharmaceutical industry's shift toward personalized medicine has also highlighted the importance of compounds like N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide. Its modular structure allows for relatively straightforward modifications to fine-tune selectivity and potency against specific biological targets. Several patent applications have recently emerged covering similar chemical space, indicating growing commercial interest in this class of molecules.
Analytical characterization of 1448069-09-7 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for reliable biological evaluation. Recent improvements in analytical technologies have enabled more detailed studies of its conformational preferences and intermolecular interactions, providing valuable insights for rational drug design.
From a safety perspective, preliminary toxicological assessments of related compounds suggest that the azetidine-carboxamide core is generally well-tolerated in biological systems. However, as with any investigational compound, thorough evaluation is necessary to establish its safety profile. The presence of both pyridine and thiophene rings does raise questions about potential metabolic pathways that researchers must address during development.
The commercial availability of N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide from specialty chemical suppliers has facilitated its adoption in research laboratories worldwide. Its relatively stable nature under standard storage conditions (-20°C in dry form) makes it convenient for academic and industrial researchers to incorporate into their screening libraries. The compound's price point and availability are frequently searched topics among medicinal chemists evaluating potential starting materials for their projects.
Looking forward, the scientific community anticipates continued interest in 1448069-09-7 and its structural analogs. As fragment-based drug discovery gains momentum, the compound's moderate size and multiple hydrogen bonding features make it an attractive fragment for growing or linking strategies. The growing emphasis on covalent inhibitors in drug discovery may also spur investigations into appropriately modified versions of this scaffold.
Environmental considerations are becoming increasingly important in chemical research, and the synthesis of N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is no exception. Recent efforts have focused on developing greener synthetic routes that minimize hazardous byproducts and reduce energy consumption. These sustainable chemistry approaches align with the pharmaceutical industry's commitment to reducing its environmental footprint while maintaining research productivity.
In conclusion, N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS No. 1448069-09-7) represents a fascinating case study in modern medicinal chemistry. Its unique combination of heterocyclic elements, drug-like properties, and synthetic accessibility positions it as a valuable tool for pharmaceutical research. As the field continues to evolve, this compound and its derivatives will likely contribute to advancements in targeted therapies for various diseases, reflecting the dynamic interplay between chemical innovation and biological discovery.
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